molecular formula C10H10N2O2S2 B3176358 N-allyl-4-isothiocyanatobenzenesulfonamide CAS No. 99072-10-3

N-allyl-4-isothiocyanatobenzenesulfonamide

Cat. No.: B3176358
CAS No.: 99072-10-3
M. Wt: 254.3 g/mol
InChI Key: UPOGBKAGURHSDR-UHFFFAOYSA-N
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Description

“N-allyl-4-isothiocyanatobenzenesulfonamide” is a chemical compound with the molecular formula C10H10N2O2S2 . It is listed in databases such as PubChem and ChemSpider .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The average mass is 254.329 Da and the monoisotopic mass is 254.018372 Da .

Scientific Research Applications

  • Synthesis and Modification Techniques :

    • N-allyl-4-isothiocyanatobenzenesulfonamide and related compounds have been synthesized through various methods. For instance, a study by Feuillastre, Pelotier, and Piva (2013) demonstrated the functionalization of N- Alkyl- N -allyl-2-bromobenzenesulfonamides via E-cross-metathesis followed by radical cyclization to yield 4-substituted benzosultams (Feuillastre, Pelotier, & Piva, 2013).
    • Similarly, Stenfors and Ngassa (2020) described the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, characterizing its crystal structure through single-crystal X-ray diffraction (Stenfors & Ngassa, 2020).
  • Application in Catalysis and Oxidation Processes :

    • A study by Işci et al. (2014) highlighted the use of 4-tert-Butylbenzenesulfonamide, a related compound, as a substituent in tetra peripherally substituted Fe(ii) phthalocyanine. This compound exhibited remarkable stability under oxidative conditions and was used in the oxidation of cyclohexene and styrene (Işci et al., 2014).
  • Exploration in Molecular Structure Analysis :

    • Research by Chicha et al. (2013) on N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide revealed insights into its molecular structure, showing different conformations in its molecules, which were further linked by hydrogen bonds, forming a three-dimensional network (Chicha et al., 2013).
  • Potential in Developing New Compounds and Reactions :

    • Fischer, Millan, and Ritter (2013) described the synthesis of N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) through N-alkylation and Prilezhaev reaction, demonstrating the potential of such compounds in developing new chemical entities (Fischer, Millan, & Ritter, 2013).
  • Photophysical Properties for Dye Development :

    • A 2019 study explored the synthesis and photophysical properties of new dyes containing benzenesulfonamide, which absorbed electromagnetic radiation and exhibited fluorescence, indicating potential applications in the field of dye development and photoluminescence (M. et al., 2019).

Properties

IUPAC Name

4-isothiocyanato-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-2-7-12-16(13,14)10-5-3-9(4-6-10)11-8-15/h2-6,12H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOGBKAGURHSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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